molecular formula C24H19NO6 B2567538 (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate CAS No. 903869-52-3

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No.: B2567538
CAS No.: 903869-52-3
M. Wt: 417.417
InChI Key: KBIXHVURNGIDBM-JAIQZWGSSA-N
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Description

The compound “(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate” (CAS: 622795-29-3) is a structurally complex molecule with the molecular formula C23H17NO6 and a molecular weight of 403.4 g/mol . Its key features include:

  • A benzofuran core substituted with a methyl group at position 4 and a keto group at position 2.
  • A (Z)-configured pyridin-3-ylmethylidene moiety at position 2, contributing to its stereochemical specificity.
  • A 2,6-dimethoxybenzoate ester at position 6, enhancing its lipophilicity (XLogP3: 3.9) .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-14-10-16(30-24(27)22-17(28-2)7-4-8-18(22)29-3)12-19-21(14)23(26)20(31-19)11-15-6-5-9-25-13-15/h4-13H,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXHVURNGIDBM-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a benzofuran core fused with a pyridine ring and an ester functional group. This unique structure may facilitate interactions with various biological targets, enhancing its pharmacological profile. The presence of the pyridine moiety suggests potential neuroactive properties, while the benzofuran structure is associated with diverse biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties against various bacterial strains. Specifically, it demonstrated effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.
  • Antioxidant Properties : Studies have indicated that the compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing the body’s antioxidant defenses.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it shows promise as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders and certain neurodegenerative diseases linked to melanin metabolism.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structural features:

StudyCompoundBiological ActivityFindings
Faiz et al. (2022) Benzofuran derivativesTyrosinase inhibitionSome derivatives showed IC50 values lower than standard drugs like ascorbic acid.
PMC9500974 (2022) Furan-oxadiazole hybridsAntimicrobial and anticancerExhibited significant activity against various pathogens and cancer cell lines.
BenchChem (2024) Pyridine derivativesNeuroactive propertiesDemonstrated potential for drug design due to diverse pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step involves the condensation of appropriate aldehydes to form a Schiff base.
  • Cyclization : Following condensation, cyclization reactions are performed under controlled conditions to form the benzofuran structure.
  • Esterification : Finally, the benzofuran derivative undergoes esterification with 2,6-dimethoxybenzoic acid to yield the final product.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:

  • Binding Affinity : The compound binds to target enzymes, inhibiting their activity and thereby modulating metabolic pathways.
  • Signal Transduction Modulation : It may influence signal transduction pathways involved in inflammation and oxidative stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on molecular features, physicochemical properties, and synthesis:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Data
Target compound C23H17NO6 403.4 Pyridin-3-ylmethylidene, 2,6-dimethoxybenzoate Not reported IR: Carbonyl (C=O) peaks; NMR: Pyridine protons, methoxy signals (δ ~3.8–4.0 ppm)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C22H17N3O3S 403.45 4-Cyanobenzylidene, thiazolo-pyrimidine core 213–215 IR: 2,209 cm⁻¹ (CN); NMR: δ 8.01 (=CH), δ 7.41 (ArH)
Diethyl 3-benzyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) C29H28BrN3O5 550.0978 (HRMS) Bromophenyl, diethyl ester 223–225 ¹H NMR: δ 6.28 (CH), δ 7.10–7.82 (ArH); IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (C=O)
[(2Z)-3-oxo-2-(4-nitrobenzylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate C23H16N2O8 448.39 4-Nitrobenzylidene, 2,6-dimethoxybenzoate Not reported Likely similar IR/NMR to target compound, with additional nitro group signals

Key Observations:

Structural Variations: The target compound’s pyridin-3-ylmethylidene group distinguishes it from analogs with cyano (11b) or nitro substituents . This pyridine moiety may enhance hydrogen-bonding interactions or metal coordination in biological systems.

Physicochemical Properties :

  • The target compound’s XLogP3 (3.9) indicates moderate lipophilicity, comparable to 11b (calculated LogP ~3.5) but higher than the diethyl ester 2c (LogP ~2.8) .
  • Melting Points : The absence of data for the target compound limits direct comparison, but related benzofuran derivatives typically exhibit melting points >200°C due to rigid aromatic cores .

Synthesis and Spectral Data: The target compound likely forms via Knoevenagel condensation (similar to 11a/b ), where an aldehyde reacts with an active methylene group. IR Spectroscopy: Expected peaks include C=O (1,710–1,750 cm⁻¹) from the benzofuran and ester groups, and C-O (1,250 cm⁻¹) from methoxy substituents . NMR: Distinct methoxy proton signals (δ ~3.8–4.0 ppm) and pyridine aromatic protons (δ ~7.5–8.5 ppm) would differentiate it from analogs like 11b .

Implications for Research and Development

  • Drug Design: The pyridine and methoxy groups in the target compound could enhance bioavailability or target binding compared to nitro- or cyano-substituted analogs.
  • Material Science : Its rigid benzofuran core and ester groups may suit applications in organic electronics or catalysis .
  • Synthetic Challenges: Stereochemical control during Knoevenagel condensation and purification of Z/E isomers require optimization .

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